Cloderm -

Cloderm

Catalog Number: EVT-1551877
CAS Number:
Molecular Formula: C27H36ClFO5
Molecular Weight: 495 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cloderm is a topical medication primarily used to treat various dermatological conditions, including eczema, dermatitis, and other inflammatory skin disorders. Its active ingredient, Clocortolone Pivalate, is a corticosteroid that helps reduce inflammation, redness, and itching associated with these conditions. Cloderm is available in various formulations, including creams and ointments, making it versatile for different skin types and severities of conditions.

Source

Cloderm is synthesized from Clocortolone Pivalate, which itself is derived from Clocortolone, a synthetic corticosteroid. The formulation of Cloderm may also include additional excipients to enhance its stability and efficacy.

Classification

Cloderm is classified as a topical corticosteroid. Corticosteroids are a class of steroid hormones that are produced in the adrenal cortex or are synthetically manufactured. They are widely used for their anti-inflammatory and immunosuppressive properties.

Synthesis Analysis

Methods

The synthesis of Clocortolone Pivalate involves several chemical reactions starting from precursors that include steroidal compounds. The general method includes:

  1. Formation of the pivalate ester: Clocortolone is reacted with pivalic acid or its derivatives in the presence of an acid catalyst.
  2. Purification: The resulting compound is purified through recrystallization or chromatographic techniques to ensure the removal of unreacted materials and by-products.

Technical Details

The synthesis typically requires controlled reaction conditions such as temperature and pressure to optimize yield and purity. Analytical methods like High-Performance Liquid Chromatography (HPLC) are employed to monitor the reaction progress and to confirm the identity and purity of the final product.

Molecular Structure Analysis

Structure

Clocortolone Pivalate has a complex steroid structure typical of corticosteroids, characterized by four fused carbon rings. The molecular formula is C21H30O5C_{21}H_{30}O_5, with a molecular weight of approximately 362.47 g/mol.

Data

  • Molecular Weight: 362.47 g/mol
  • Melting Point: Approximately 210 °C
  • Solubility: Soluble in organic solvents like ethanol and chloroform but poorly soluble in water.
Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the synthesis of Clocortolone Pivalate include esterification and hydrolysis:

  1. Esterification: The reaction between Clocortolone and pivalic acid forms the ester bond.
  2. Hydrolysis (if applicable): Under certain conditions, esters can undergo hydrolysis back into their acid and alcohol components.

Technical Details

These reactions require careful control of conditions such as pH and temperature to prevent side reactions that could lead to impurities or reduced yields.

Mechanism of Action

Process

Cloderm works by binding to glucocorticoid receptors in the cytoplasm of target cells within the skin. This binding leads to:

  1. Transcriptional Regulation: The receptor-ligand complex translocates to the nucleus where it influences gene expression.
  2. Reduction of Inflammatory Mediators: It inhibits the production of pro-inflammatory cytokines and other mediators involved in the inflammatory response.

Data

Studies have shown that Clocortolone Pivalate effectively reduces levels of interleukin-1 and tumor necrosis factor-alpha, both key players in inflammation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white or off-white cream or ointment.
  • pH Range: Generally between 5.0 to 7.0 for optimal skin compatibility.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to light.
  • Reactivity: Reacts with strong oxidizing agents; otherwise relatively inert under standard conditions.
Applications

Cloderm is primarily used in dermatology for:

  • Treatment of Inflammatory Skin Conditions: Effective against eczema, psoriasis, dermatitis, and other corticosteroid-responsive dermatoses.
  • Management of Allergic Reactions: Helps alleviate symptoms associated with allergic skin reactions.

Clinical studies have demonstrated its efficacy in reducing symptoms such as itching, redness, and swelling, making it a valuable tool in dermatological therapy.

Introduction to Clocortolone Pivalate as a Therapeutic Agent

Historical Development of Topical Corticosteroids in Dermatology

The therapeutic application of corticosteroids in dermatology began with the discovery of cortisol's anti-inflammatory effects in the mid-20th century. Early hydrocortisone preparations demonstrated efficacy but were limited by relatively weak anti-inflammatory activity, necessitating frequent application and yielding suboptimal results for many inflammatory dermatoses. This spurred systematic efforts to enhance glucocorticoid receptor affinity, skin penetration, and metabolic stability through molecular engineering. Key structural modifications included:

  • Halogenation: Introduction of fluorine or chlorine atoms at specific positions (notably C-6, C-9) to enhance receptor binding and lipophilicity.
  • Esterification: Incorporation of fatty acid esters (e.g., pivalate, propionate) at the C-21 position to increase lipid solubility and prolong cutaneous residence time.
  • Alkylation: Addition of methyl groups at C-16 or C-17 to minimize mineralocorticoid activity and reduce systemic absorption [1].

These innovations yielded agents with graduated potency, enabling clinicians to match therapeutic intensity to disease severity and anatomical site. The subsequent classification of TCs into seven potency classes (class 1: super-potent; class 7: least potent) provided a framework for rational prescribing. Mid-potency agents (classes 3–5) became particularly valuable for their balance of efficacy and safety, especially in chronic or sensitive areas [3] [6]. Clocortolone pivalate was developed within this paradigm, designed specifically to deliver mid-potency efficacy with a low propensity for irritation or barrier disruption.

Clocortolone Pivalate: Discovery and Regulatory Milestones

Clocortolone pivalate (CP) originated from research focused on optimizing corticosteroid structure for enhanced cutaneous delivery and sustained activity. Its chemical designation is 9-chloro-6α-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-pivalate. Key structural innovations included:

  • Dual halogenation: A chlorine atom at C-9 and fluorine at C-6, a combination unique among commercialized TCs. This configuration augmented glucocorticoid receptor affinity without proportionally increasing side effect potential.
  • C-16 methylation: Enhanced lipophilicity and minimized systemic absorption.
  • C-21 pivalate esterification: Increased lipid solubility, promoting stratum corneum penetration and prolonging epidermal retention [1] [5].

Table 1: Key Patent and Commercialization Milestones for Clocortolone Pivalate

YearMilestoneEntity Involved
1973Synthesis patented (US Patent 3,729,495)Schering AG
1977FDA approval for corticosteroid-responsive dermatoses (Cloderm® Cream 0.1%)FDA
Pre-2008Commercial rights transferred to Coria Laboratories (DFB Pharmaceuticals)Coria Laboratories
2008Acquisition of Coria Laboratories by Valeant PharmaceuticalsValeant Pharmaceuticals
2011Licensing agreement for US manufacturing and marketingPromius Pharma (Dr. Reddy’s)
2022Included in Novan/EPI Health commercial portfolio generating $5.8M in Q2 revenueNovan, Inc. [4] [5]

Following FDA approval in 1977, CP underwent extensive clinical evaluation. Phase III trials demonstrated efficacy across eczematous dermatoses, atopic dermatitis, psoriasis vulgaris, contact dermatitis, and seborrheic dermatitis. Notably, its approval included no age restrictions, facilitating use in pediatric populations—a significant differentiator from many contemporary steroids [1] [5]. Commercialization passed through several entities, with Promius Pharma (an affiliate of Dr. Reddy’s Laboratories) securing US rights in 2011. By 2022, it contributed significantly to Novan’s dermatology portfolio alongside products like Rhofade® and Wynzora® [4].

Classification Within Corticosteroid Potency Frameworks

Clocortolone pivalate 0.1% cream is consistently classified as a mid-potency (class 4) corticosteroid within standardized systems such as the Stoughton-Cornell classification. This positioning reflects its vasoconstrictive capacity relative to benchmark agents like betamethasone valerate 0.1% (class 3–4) and triamcinolone acetonide 0.1% (class 4–5) [3] [6]. Its potency profile is characterized by:

  • Rapid onset: Significant superiority over vehicle (placebo) in eczema/atopic dermatitis trials observed by Day 4 of treatment [7].
  • Sustained efficacy: Demonstrated in psoriasis trials with statistically significant improvement versus vehicle by Day 7, maintained through Day 28 [7].

Table 2: Molecular and Functional Properties Underlying Clocortolone Pivalate’s Mid-Potency Profile

PropertyClocortolone Pivalate 0.1%Comparison to Typical Class 4 Agents
LipophilicityHighest among common mid-potency TCs [1]Superior
Receptor BindingEnhanced by C-6 F, C-9 Cl configuration [5]Unique advantage
Vehicle CompositionPetrolatum/mineral oil/stearyl alcohol [1]Barrier-protective
Excipient ExclusionFragrance-free, lanolin-free, propylene glycol-free [5]Low irritancy potential

A critical pharmacological advantage lies in CP’s exceptional lipophilicity, the highest among mid-potency comparators. This facilitates efficient partitioning into the stratum corneum, achieving high epidermal concentrations with minimal transepidermal water loss (TEWL). The cream vehicle further enhances tolerability by incorporating occlusive (white petrolatum), humectant (mineral oil), and emollient (stearyl alcohol) components, which collectively support barrier repair—particularly beneficial in eczematous conditions characterized by barrier impairment [1] [5]. This combination of optimized molecular structure and barrier-compatible formulation enables CP to deliver efficacy characteristic of higher-class agents while maintaining the safety profile expected of mid-potency steroids.

Properties

Product Name

Cloderm

IUPAC Name

[2-(9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] 2,2-dimethylpropanoate

Molecular Formula

C27H36ClFO5

Molecular Weight

495 g/mol

InChI

InChI=1S/C27H36ClFO5/c1-14-9-16-17-11-19(29)18-10-15(30)7-8-26(18,6)27(17,28)21(32)12-25(16,5)22(14)20(31)13-34-23(33)24(2,3)4/h7-8,10,14,16-17,19,21-22,32H,9,11-13H2,1-6H3

InChI Key

SXYZQZLHAIHKKY-UHFFFAOYSA-N

Synonyms

CL 68
clocortolone pivalate
clocortolone trimethylacetate
cloderm
purantix

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C(C)(C)C)C)O)Cl)C)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.